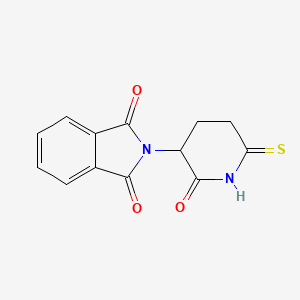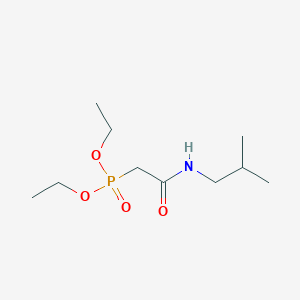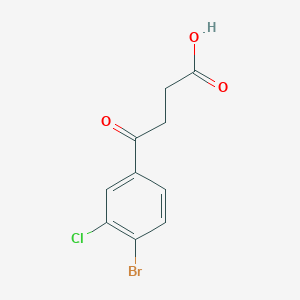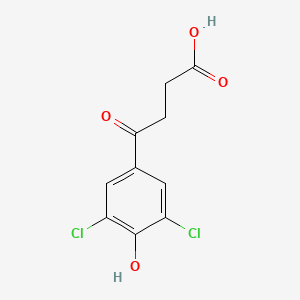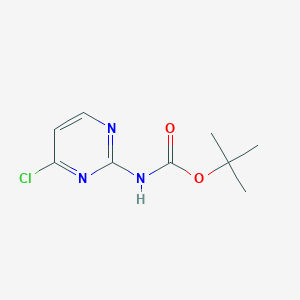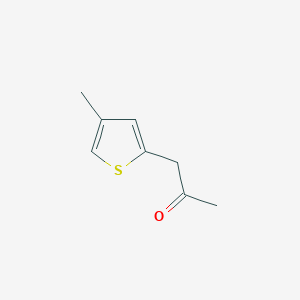
Potassium naphthalen-1-yl sulfate
Vue d'ensemble
Description
Potassium naphthalen-1-yl sulfate is an organic compound that belongs to the class of naphthalene derivatives. It is characterized by the presence of a sulfate group attached to the naphthalene ring, specifically at the 1-position. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Mécanisme D'action
Mode of Action
Alkali metal naphthalenides, which are related compounds, are known to be powerful reducing agents . They have been used in inorganic synthesis to establish element-element multiple bonds or to realize low-valence compounds . .
Biochemical Pathways
Related compounds such as naphthalen-1-yl phenazine-1-carboxamide have been studied for their effects on the microscopic morphology of rhizoctonia solani, a plant pathogen . The study found that the compound affected several biochemical pathways, including cell wall glucan decomposition and metabolism, cell membrane synthesis, metabolism, composition, organic hydroxyl compounds, oxidoreductase activity, and transition metal ion binding .
Result of Action
For example, naphthalen-1-yl phenazine-1-carboxamide was found to cause changes in the microscopic morphology of Rhizoctonia solani, including hyphal swelling, uneven thickness, fractures, deformities, and increased hyphal surface warts .
Action Environment
Related compounds such as alkali metal naphthalenides have been studied for their stability under various conditions, including the type of alkali metal, the type of solvent, temperature, and storage time .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassium naphthalen-1-yl sulfate can be synthesized through the sulfonation of naphthalene followed by neutralization with potassium hydroxide. The reaction typically involves the following steps:
Sulfonation: Naphthalene is treated with sulfuric acid to form naphthalene-1-sulfonic acid. [ \text{C}{8} + \text{H}{4} \rightarrow \text{C}{7}\text{SO}{2}\text{O} ]
Neutralization: The resulting naphthalene-1-sulfonic acid is then neutralized with potassium hydroxide to form this compound. [ \text{C}{7}\text{SO}{10}\text{H}{3}\text{K} + \text{H}_{2}\text{O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale sulfonation reactors where naphthalene is continuously fed and reacted with sulfuric acid. The neutralization step is carried out in a separate reactor where potassium hydroxide is added to the sulfonic acid solution. The product is then purified and dried to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions: Potassium naphthalen-1-yl sulfate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthalene-1,4-dicarboxylic acid.
Reduction: It can be reduced to form naphthalene.
Substitution: It can undergo nucleophilic substitution reactions where the sulfate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products:
Oxidation: Naphthalene-1,4-dicarboxylic acid.
Reduction: Naphthalene.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Potassium naphthalen-1-yl sulfate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in sulfonation reactions.
Biology: It is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparaison Avec Des Composés Similaires
Sodium naphthalen-1-yl sulfate: Similar in structure but with sodium as the counterion.
Naphthalene-1-sulfonic acid: The parent sulfonic acid without the potassium counterion.
Naphthalene-2-sulfonic acid: A positional isomer with the sulfate group at the 2-position.
Uniqueness: Potassium naphthalen-1-yl sulfate is unique due to its specific positioning of the sulfate group and the presence of potassium as the counterion. This unique structure imparts distinct chemical and physical properties, making it suitable for specific applications in various fields.
Propriétés
IUPAC Name |
potassium;naphthalen-1-yl sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.K/c11-15(12,13)14-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H,(H,11,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUFYFJKBDIRBJH-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OS(=O)(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7KO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


